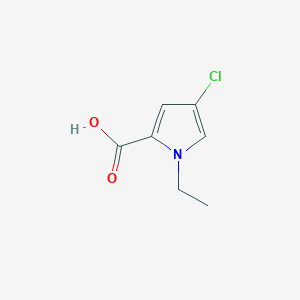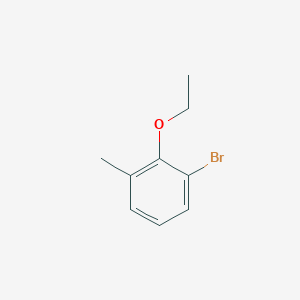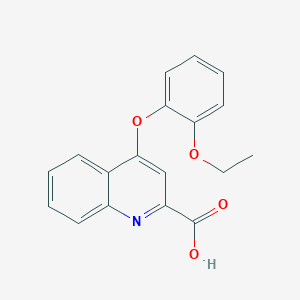
4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid
Overview
Description
“4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid” is a chemical compound . It is also referred to as quinoline-2-carboxylic acid .
Synthesis Analysis
A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data .Molecular Structure Analysis
The molecular structure of “4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid” is represented by the linear formula C18H15NO4 .Scientific Research Applications
Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . Here are some potential applications and related information:
-
Pharmaceutical Applications
-
Synthesis Methods
- A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
- For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
- Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
-
Biological and Pharmaceutical Activities
- Quinoline derivatives are ubiquitous in natural products and bioactive compounds .
- They possess various biological activities, including antitumor, 5-HT3 receptor antagonistic, antimalarial, antibacterial, antituberculosis, and antiviral activities .
- Quinoline has been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
-
Natural Occurrence
- Quinoline is an essential segment of both natural and synthetic compounds .
- The pyranoquinoline ring system has gained considerable attention .
- Quinine and its derivatives have been used to treat nocturnal leg cramps and arthritis, and it has also been used with limited success to treat people who had been infected by prions .
-
Industrial Applications
-
Inhibition of Oxidation
-
Synthesis of Fused Heterocycles
-
Quinoline-2,4-diones
- Quinoline-2,4-diones have unique roles in natural and synthetic chemistry and their biologically and pharmacological activities .
- More than 13,000 derivatives are reported, with over 100 naturally occurring molecules displaying this motif .
- Quinoline-2,4-dione derivatives have been synthesized using various methods .
-
Inhibition of Oxidation
-
Microwave-Assisted Preparation
-
Antitumor Activities
-
5-HT3 Receptor Antagonistic Activities
properties
IUPAC Name |
4-(2-ethoxyphenoxy)quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-2-22-15-9-5-6-10-16(15)23-17-11-14(18(20)21)19-13-8-4-3-7-12(13)17/h3-11H,2H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQNPFHSPBVLAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CC(=NC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601238624 | |
| Record name | 2-Quinolinecarboxylic acid, 4-(2-ethoxyphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601238624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid | |
CAS RN |
1255147-01-3 | |
| Record name | 2-Quinolinecarboxylic acid, 4-(2-ethoxyphenoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Quinolinecarboxylic acid, 4-(2-ethoxyphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601238624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(3-Chlorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1487601.png)
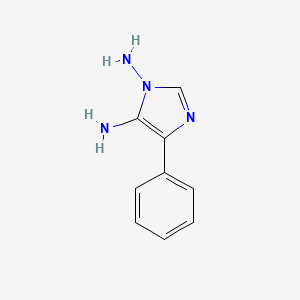
![4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B1487603.png)
![5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1487604.png)
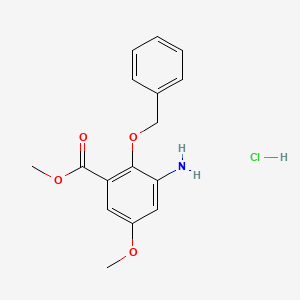
![N-{[4-(benzyloxy)phenyl]methyl}-2-chloroacetamide](/img/structure/B1487606.png)
![Methyl 5-amino-2-[2-(propan-2-yl)piperazin-1-yl]-benzoate](/img/structure/B1487608.png)
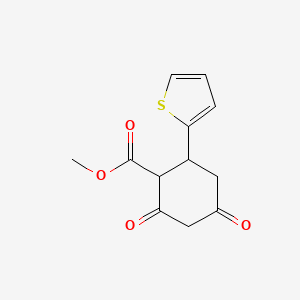
![4-bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B1487613.png)
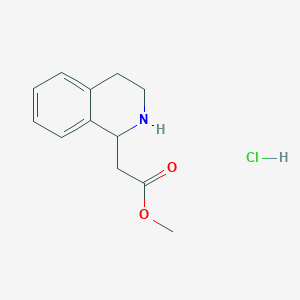
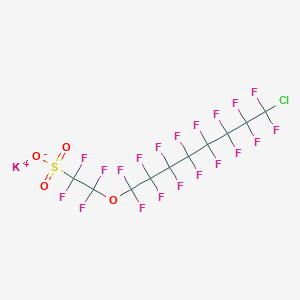
![2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide](/img/structure/B1487620.png)
